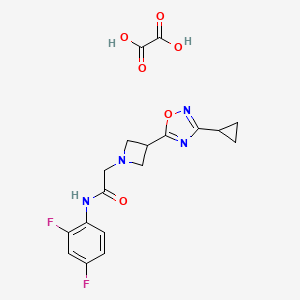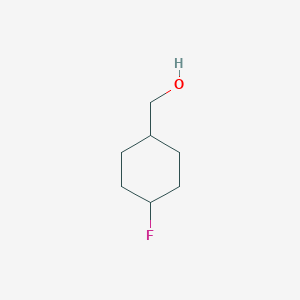![molecular formula C24H17N5O3S B2538872 N-(4-Oxo-2-(((4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)chinazolin-3(4H)-yl)benzamid CAS No. 422278-40-8](/img/structure/B2538872.png)
N-(4-Oxo-2-(((4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)chinazolin-3(4H)-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide is a useful research compound. Its molecular formula is C24H17N5O3S and its molecular weight is 455.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photokatalyse und Photodegradation
Graphitisches Carbonitrid (g-C₃N₄) -Nanoschichten, die aus ihren großvolumigen Gegenstücken exfoliert werden, sind durch einen Quanten-Größeneffekt-induzierten verbreiterten Bandabstand begrenzt. Allerdings hat ein innovativer Ansatz unter Verwendung einer (NH₄)₂S₂O₈ (APS)-induzierten thermischen Exfoliation zur Herstellung von O-dotierten g-C₃N₄-Nanoschichten (OCNs) geführt . Während des Kalzinierungsprozesses fördern thermische Zersetzungsprodukte (NH₃ und H₂SO₄) aus APS effizient die Delamination und führen eine Sauerstoff (O)-Dotierung in die g-C₃N₄-Struktur ein. Als Ergebnis zeigen OCNs eine außergewöhnliche Verbesserung bei der photokatalytischen Degradation von Rhodamin B (RhB) und der Wasserstoff (H₂) -Entwicklung. Die verbesserte Leistung ist auf ihre vergrößerte spezifische Oberfläche, erhöhte aktive Kanten und effiziente Trennung von photogenerierten Ladungsträgern zurückzuführen.
Photoelektrochemische Wasserspaltung
Nanostrukturierte BiVO₄-Photoanoden sind vielversprechend für die photoelektrochemische Wasserspaltung. In diesem Zusammenhang spielt die Abscheidung von dualen Co-Katalysatoren (FeOOH und NiOOH) eine entscheidende Rolle. Die Elektrolyseverfahren wird verwendet, um diese Co-Katalysatoren auf der BiVO₄-Oberfläche abzuscheiden. Das resultierende System zeigt eine verbesserte photoelektrochemische Leistung, wobei FeOOH und NiOOH als effiziente Co-Katalysatoren für die Sauerstoffentwicklungs- und Wasserstoffentwicklungsreaktionen wirken. .
Fortgeschrittene Oxidationsverfahren
Fe-O₄-Motiv-aktivierter graphitischer Kohlenstoff, der eine Oxo-Brücke aufweist, hat eine bemerkenswerte Leistung bei der Herstellung von Wasserstoffperoxid (H₂O₂) gezeigt. Die Konzentration von H₂O₂ reichert sich deutlich an und übertrifft die zuvor gemeldeten Materialien. Das Fe-O₄-Motiv, das von α-C umgeben ist, dient in Bezug auf die Thermodynamik als eigentliche Reaktionsstelle .
Eigenschaften
IUPAC Name |
N-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3S/c30-21-14-17(25-20-12-6-7-13-28(20)21)15-33-24-26-19-11-5-4-10-18(19)23(32)29(24)27-22(31)16-8-2-1-3-9-16/h1-14H,15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLJPDAWVFQENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)
![5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B2538794.png)
![N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2538795.png)


![3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide](/img/structure/B2538800.png)

![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)


![2-({1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2538812.png)
